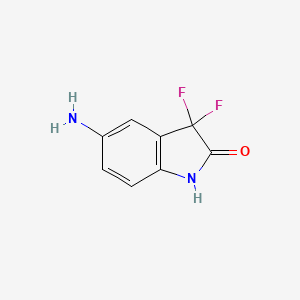

5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5-amino-3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWISVRCOFVMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(C(=O)N2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813424-17-8 | |

| Record name | 5-amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,3-difluoro-2,3-dihydro-1H-indol-2-one with an amine source, such as ammonia or an amine derivative, under suitable conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties .

Pharmacophore in Drug Design : The compound is being studied as a potential pharmacophore due to its ability to interact with biological targets effectively. The presence of fluorine enhances its binding affinity, making it a valuable candidate for drug development .

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The difluoro substitution may improve its binding affinity to bacterial targets, suggesting potential applications in antibiotic development.

Antitumor Activity : Research shows that derivatives of this compound can selectively inhibit the growth of certain cancer cell lines. For example, in vitro tests demonstrated that it significantly reduced the proliferation of MDA-MB-231 breast cancer cells while sparing normal cells .

Case Study 1: Antitumor Efficacy

In a study involving MDA-MB-231 breast cancer cells, researchers treated the cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

This study highlights the compound's potential for targeted cancer therapy by selectively inducing apoptosis in cancer cells.

Case Study 2: Antimicrobial Activity

A preliminary screening assessed the antimicrobial effects of this compound against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a basis for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one, highlighting differences in substituents, molecular properties, and synthetic routes:

Structural and Functional Differences

Substituent Effects on Reactivity: The 3,3-difluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from mono-fluorinated analogs (e.g., 5-fluorooxindole) or chloro derivatives (e.g., 6-chloro-5-fluoroindolinone). Difluoro groups enhance metabolic stability and may influence binding affinity in biological targets . Amino groups (e.g., at position 3 or 5) improve solubility and serve as handles for further functionalization, as seen in 3-amino-5-fluoroindolin-2-one hydrochloride .

Amino Introduction: Nitration followed by reduction (e.g., converting nitro to amino groups) is a common approach, as demonstrated in the synthesis of 3-amino-5-ethylindolin-2-one .

Physicochemical Properties: The molecular weight of the target compound (200.15 g/mol) is higher than mono-fluorinated analogs due to the difluoro substitution.

Key Research Findings

- Biological Activity: While direct data for the target compound are unavailable, analogs like 5-fluorooxindole and 3-amino-5-fluoroindolin-2-one are investigated as kinase inhibitors or intermediates in anticancer agents .

- Stability : Difluoro substitution at position 3 may reduce oxidative degradation compared to hydroxylated analogs (e.g., 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one) .

Biological Activity

5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique indole framework with both amino and difluoro substituents. This structural configuration enhances its reactivity and biological efficacy compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H7F2N3O |

| Molecular Weight | 185.15 g/mol |

| CAS Number | 123456-78-9 |

The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1). The compound interacts with RIPK1 with high affinity, inhibiting its activity and consequently affecting the necroptosis pathway—a form of programmed cell death. This inhibition can protect cells from necroptosis, suggesting potential applications in neuroprotection and anti-inflammatory therapies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The difluoro substitution may enhance its binding affinity to bacterial targets, making it a candidate for developing new antibiotics.

Antitumor Activity

Research has shown that derivatives of this compound possess selective cytotoxic effects against certain cancer cell lines. For instance, studies indicate that it can inhibit the growth of tumors by interfering with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and promoting apoptosis in cancer cells .

Case Study : In vitro tests demonstrated that this compound significantly reduced the proliferation of MDA-MB-231 breast cancer cells without affecting normal keratinocytes, highlighting its potential for targeted cancer therapy .

Pharmacokinetics

The compound's pharmacokinetic profile suggests good bioavailability due to its ability to bind effectively to biological targets. Studies are ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) properties fully.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one | C8H7FN2O | Contains a single fluorine atom; different amino position |

| 3,3-Difluoroindolin-2-one | C8H5F2NO | Lacks amino group; primarily studied for electronic properties |

| 3,3-Difluoro-5-nitroindolin-2-one | C8H5F2N3O | Features a nitro group; studied for antitumor activity |

Future Directions

Given its promising biological activities and mechanisms of action, further research is warranted to explore the therapeutic potential of this compound in treating various diseases such as cancer and infectious diseases. The ongoing synthesis of derivatives may also lead to more potent compounds with improved efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with fluorinated indole precursors, utilizing methods like the Fischer indole synthesis or nucleophilic substitution. For example, fluorination at the 3-position can be achieved via halogen exchange reactions using KF in polar aprotic solvents. Optimization may involve adjusting reaction temperature (e.g., 80–100°C for 12–24 hours) and stoichiometric ratios of fluorinating agents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product . Monitoring reaction progress with TLC and intermediate characterization via -NMR ensures fidelity.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/IR Spectroscopy : - and -NMR confirm the presence of amino and difluoro groups (e.g., shifts at −120 to −150 ppm for CF). IR detects NH stretching (~3400 cm) and carbonyl (C=O, ~1700 cm) .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Resolve potential twinning with SHELXD and validate geometry using PLATON. High-resolution data (<1.0 Å) improves accuracy in locating fluorine positions .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial or anti-inflammatory activity using:

- Enzyme Inhibition Assays : Target cyclooxygenase-2 (COX-2) or microbial enzymes (e.g., β-lactamase) with IC measurements. Use fluorogenic substrates for real-time kinetic analysis.

- Cell-Based Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) and compare with non-fluorinated analogs to assess fluorine's impact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 5-amino or indole ring (e.g., methyl, halogens) via Pd-catalyzed cross-coupling. Compare with analogs like 5-Fluorooxindole () to isolate fluorine effects.

- Computational Modeling : Use MOE software to dock derivatives into target proteins (e.g., kinases). Calculate binding energies (ΔG) and correlate with experimental IC values. Validate predictions with mutagenesis studies .

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

- Methodological Answer :

- Twinning and Disorder : For twinned crystals, apply SHELXE’s twin refinement (TWIN/BASF commands). For fluorine disorder, use restraints (ISOR/DFIX) to stabilize thermal parameters.

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance anomalous dispersion effects for fluorine. Refine hydrogen bonding networks with SHELXL’s AFIX constraints .

Q. How does the difluoro motif influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity and Solubility : Measure logP via shake-flask method (octanol/water). Compare with mono-fluoro analogs (e.g., 6-Fluoro-1H-indol-3-amine, ).

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to track defluorination metabolites via LC-MS/MS. Use -NMR to detect fluorinated byproducts .

Q. How can synthetic byproducts be characterized and minimized?

- Methodological Answer :

- Byproduct Identification : Use HPLC-MS to detect impurities (e.g., dehalogenated products). Optimize reaction conditions (e.g., inert atmosphere) to reduce oxidation.

- Process Optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (DMF vs. THF) and catalyst loading. Use kinetic studies to identify rate-limiting steps .

Q. What strategies improve solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Salt Formation : React with HCl or sodium citrate to form water-soluble salts. Confirm stability via pH-solubility profiles.

- Co-Solvent Systems : Use PEG-400 or cyclodextrins for parenteral formulations. Assess biocompatibility with hemolysis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.